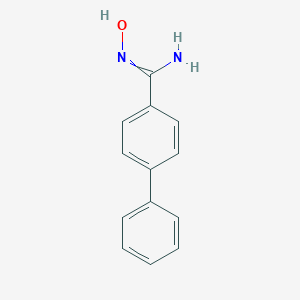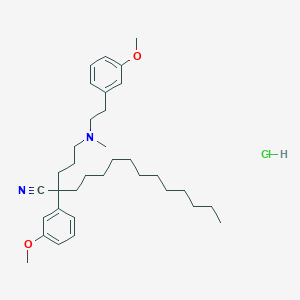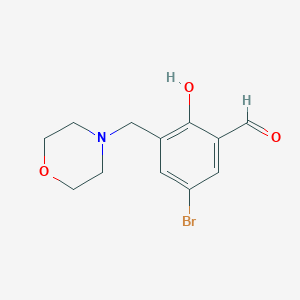
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in chemical synthesis, medicinal chemistry, and biological research.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is not yet fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various effects such as anti-cancer, anti-inflammatory, and anti-viral activities.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the replication of certain viruses. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for long periods without degradation. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are numerous future directions for the use of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in scientific research. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be used to develop new anti-inflammatory and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound with significant potential in scientific research. This compound has numerous applications in medicinal chemistry, biological research, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound for further study.
Métodos De Síntesis
The synthesis of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and formaldehyde in the presence of a catalyst. This reaction produces a yellow crystalline solid with a melting point of 174-176°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has numerous applications in scientific research. One of the major applications is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
Propiedades
Número CAS |
154198-11-5 |
|---|---|
Nombre del producto |
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde |
Fórmula molecular |
C12H14BrNO3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14BrNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
Clave InChI |
RVKOKXYJVFHJBV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
SMILES canónico |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



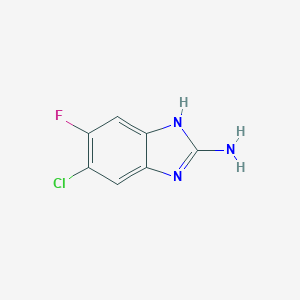
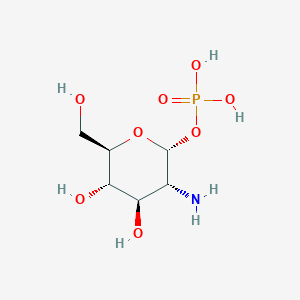
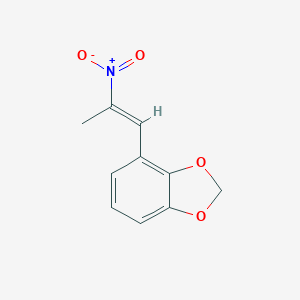
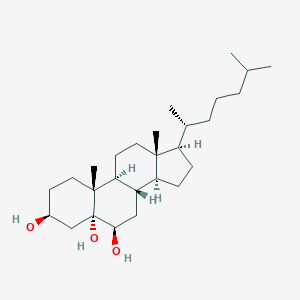
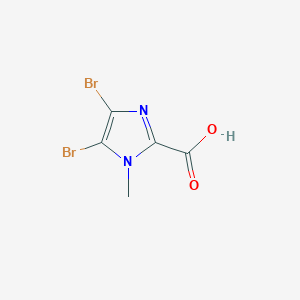
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
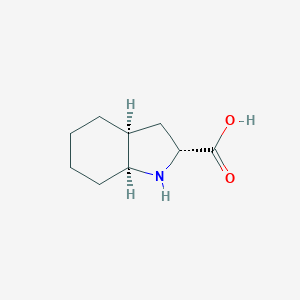
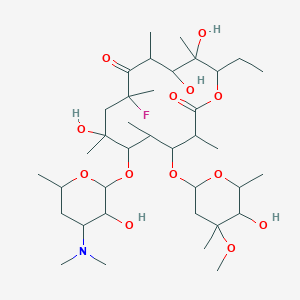
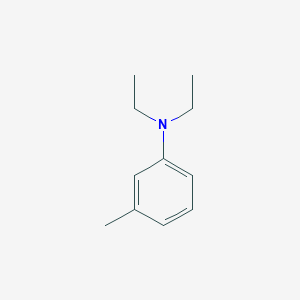
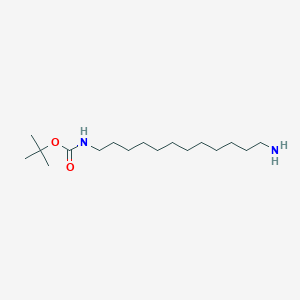
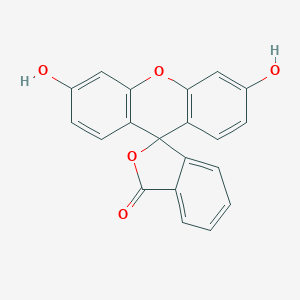
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)
